molecular formula C28H26N2O5 B2781173 ethyl 2-(3-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114870-91-5

ethyl 2-(3-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2781173
CAS No.: 1114870-91-5
M. Wt: 470.525
InChI Key: NHUFUYHSQUIQBC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a quinoline derivative characterized by a multifunctional substitution pattern. Its structure includes:

  • Position 2: A 3-methoxyphenyl group, which may enhance lipophilicity and influence π-π stacking interactions with biological targets .
  • Position 6: An ethyl carboxylate ester, which balances solubility and metabolic stability .

Synthesis: The compound is synthesized via a multi-step protocol involving esterification (e.g., methyl iodide-mediated carboxylate ester formation) and carbamoylation reactions, as inferred from analogous procedures in and . Key steps include refluxing with acetone and potassium carbonate, followed by purification via suction filtration .

Biological Relevance: Quinoline derivatives are widely studied for their pharmacological properties. The carbamoyl group in the target compound may enhance binding affinity to protein targets compared to simpler esters .

Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-28(32)20-10-13-24-23(15-20)26(16-25(30-24)19-6-5-7-22(14-19)33-3)35-17-27(31)29-21-11-8-18(2)9-12-21/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUFUYHSQUIQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Substitution Reactions: Introduction of the methoxy group on the phenyl ring and the ethoxy group on the quinoline ring can be achieved through nucleophilic substitution reactions.

    Amide Formation: The p-tolylamino group can be introduced via amide bond formation using appropriate coupling reagents.

    Esterification: The carboxylate ester group can be formed through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including ethyl 2-(3-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate. The compound has shown promise in inhibiting various cancer cell lines due to its structural features that enhance biological activity.

  • Case Study 1 : A study conducted by Mohamed and Ramadan (2020) synthesized quinoline derivatives and evaluated their anticancer activities. Compounds similar in structure to this compound exhibited significant cytotoxic effects against colon carcinoma HCT-15 and lung cancer NCIeH322 M cells, attributed to the presence of methoxy groups on the quinoline ring .
  • Case Study 2 : In a comparative analysis, derivatives were tested against standard chemotherapeutic agents. The results indicated that compounds with similar functionalities to this compound displayed enhanced efficacy, suggesting a potential role in developing new anticancer drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of specific functional groups, such as methoxy and carbamoyl moieties, significantly influences its interaction with biological targets.

Functional GroupImpact on Activity
MethoxyEnhances lipophilicity and bioavailability
CarbamoylImproves binding affinity to target proteins
Quinoline CoreProvides a scaffold for biological activity

Other Biological Activities

Beyond anticancer properties, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives can inhibit bacterial growth. This property makes them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers, indicating their utility in treating inflammatory diseases.

Material Science Applications

The unique chemical structure of this compound also positions it as a candidate for material science applications:

  • Organic Light Emitting Diodes (OLEDs) : Compounds with quinoline structures are being explored for their photoluminescent properties, which can be harnessed in OLED technology.
  • Polymer Additives : Its chemical stability and compatibility with various polymers make it suitable for use as an additive to enhance material properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, modulate receptor function, or intercalate into DNA, disrupting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Carbamoylmethoxy vs.
  • Trifluoromethyl vs. Methoxy : The CF3 group in ’s compound increases electronegativity and metabolic stability, whereas the 3-methoxy group in the target compound may enhance membrane permeability .

Biological Activity

Ethyl 2-(3-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a quinoline backbone with various substituents that enhance its biological properties. The synthesis typically involves multi-step reactions that incorporate various functional groups to achieve the desired pharmacological properties.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. For instance, they may act as inhibitors of heat shock proteins or cyclin-dependent kinases, leading to reduced tumor growth.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways, such as the AKT/GSK3β pathway, which is crucial in regulating cell survival and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines, including breast and leukemia cells. The structure-activity relationship (SAR) suggests that modifications in the aromatic rings significantly impact its efficacy against these cells .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2311.5Inhibition of CDK and Hsp90
WEHI-3 (Murine)2.0Induction of apoptosis via ROS generation
BT-5491.8Modulation of AKT/GSK3β signaling pathway

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells . This suggests a dual role in both cancer therapy and inflammatory conditions.

Case Studies

  • Study on Breast Cancer Cell Lines : A recent study evaluated the effects of this compound on MDA-MB-231 and BT-549 breast cancer cells. The findings indicated a significant reduction in cell viability at concentrations as low as 1.5 µM, with mechanisms involving cell cycle arrest and apoptosis induction.
  • Murine Model for Leukemia : In vivo studies using murine models demonstrated that treatment with this compound significantly reduced tumor size in WEHI-3 leukemia models, suggesting its potential for clinical applications in hematological malignancies .

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